molecular formula C16H22O2 B14207606 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol CAS No. 832100-02-4

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol

Cat. No.: B14207606
CAS No.: 832100-02-4
M. Wt: 246.34 g/mol
InChI Key: DPEBFPDPAZYPSB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(2-phenylethyl)bicyclo[310]hexan-1-ol is a bicyclic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylethyl group can engage in π-π interactions. These interactions can influence various biological pathways and molecular targets, making it a versatile compound for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol is unique due to its combination of an ethoxy group, a phenylethyl group, and a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

832100-02-4

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol

InChI

InChI=1S/C16H22O2/c1-2-18-15-13(10-14-11-16(14,15)17)9-8-12-6-4-3-5-7-12/h3-7,13-15,17H,2,8-11H2,1H3

InChI Key

DPEBFPDPAZYPSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC2C1(C2)O)CCC3=CC=CC=C3

Origin of Product

United States

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